molecular formula C11H9FN2O2S B13660765 Ethyl 2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylate

Ethyl 2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylate

Cat. No.: B13660765
M. Wt: 252.27 g/mol
InChI Key: OEYOPJQJUIWMJX-UHFFFAOYSA-N
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Description

Ethyl 2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylate is a heterocyclic compound that contains both a thiazole ring and a fluoropyridine moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylate typically involves the reaction of 3-fluoropyridine-4-carboxylic acid with thioamide under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiazole ring. The resulting intermediate is then esterified with ethanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluoropyridine moiety and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole and fluoropyridine derivatives.

Scientific Research Applications

Ethyl 2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring and fluoropyridine moiety can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes or modulate receptor signaling pathways, resulting in antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-Chloropyridin-4-yl)thiazole-4-carboxylate
  • Ethyl 2-(3-Bromopyridin-4-yl)thiazole-4-carboxylate
  • Ethyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate

Uniqueness

Ethyl 2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylate is unique due to the presence of the fluorine atom in the pyridine ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physicochemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug design and development .

Properties

Molecular Formula

C11H9FN2O2S

Molecular Weight

252.27 g/mol

IUPAC Name

ethyl 2-(3-fluoropyridin-4-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H9FN2O2S/c1-2-16-11(15)9-6-17-10(14-9)7-3-4-13-5-8(7)12/h3-6H,2H2,1H3

InChI Key

OEYOPJQJUIWMJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=C(C=NC=C2)F

Origin of Product

United States

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